N-ethyl-N-(2-hydroxyethyl)-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ETHYL-N-(2-HYDROXYETHYL)-3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE is a complex organic compound with a unique structure that includes a thiazolidine ring, a thiophene group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-N-(2-HYDROXYETHYL)-3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE typically involves multiple steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a thiol with a carbonyl compound under acidic or basic conditions to form the thiazolidine ring.
Introduction of the Thiophene Group: The thiophene group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Functional Group Modifications:
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol and thiazolidine moieties, leading to the formation of disulfides and sulfoxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Disulfides, sulfoxides, and sulfones.
Reduction: Alcohols and amines.
Substitution: Alkylated and acylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes and receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry
Coatings and Adhesives: The compound’s functional groups make it suitable for use in the formulation of coatings and adhesives with enhanced properties.
Polymer Science: It can be used as a monomer or comonomer in the synthesis of polymers with specific characteristics.
Mechanism of Action
The mechanism by which N-ETHYL-N-(2-HYDROXYETHYL)-3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE exerts its effects is likely related to its ability to interact with biological macromolecules such as proteins and nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby modulating the activity of enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- **N-ETHYL-N-(2-HYDROXYETHYL)-3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(PHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE
- **N-ETHYL-N-(2-HYDROXYETHYL)-3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(FURAN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE
Uniqueness
The uniqueness of N-ETHYL-N-(2-HYDROXYETHYL)-3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE lies in its combination of functional groups and the presence of the thiophene moiety, which imparts specific electronic properties. This makes it distinct from similar compounds that may have different aromatic groups, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C15H18N2O3S3 |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-ethyl-N-(2-hydroxyethyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C15H18N2O3S3/c1-2-16(7-8-18)13(19)5-6-17-14(20)12(23-15(17)21)10-11-4-3-9-22-11/h3-4,9-10,18H,2,5-8H2,1H3/b12-10- |
InChI Key |
RDUGOGYZCNBECM-BENRWUELSA-N |
Isomeric SMILES |
CCN(CCO)C(=O)CCN1C(=O)/C(=C/C2=CC=CS2)/SC1=S |
Canonical SMILES |
CCN(CCO)C(=O)CCN1C(=O)C(=CC2=CC=CS2)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.